molecular formula C2HFSi B14469935 Ethynylfluorosilane

Ethynylfluorosilane

Cat. No.: B14469935
M. Wt: 72.11 g/mol
InChI Key: GMUURXBNLNJECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethynylfluorosilane (C≡C-Si-F) is a hybrid organosilicon compound characterized by a silicon atom bonded to both a fluorine atom and an ethynyl (C≡C) group. This structure imparts unique electronic and steric properties, making it valuable in materials science, catalysis, and synthetic chemistry. The electronegative fluorine atom enhances silicon's electrophilicity, while the ethynyl group enables participation in conjugation or cycloaddition reactions.

Properties

Molecular Formula

C2HFSi

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C2HFSi/c1-2-4-3/h1H

InChI Key

GMUURXBNLNJECD-UHFFFAOYSA-N

Canonical SMILES

C#C[Si]F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethynyl(fluoro)silane can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with acetylene in the presence of a catalyst. This method typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions. Another method involves the reaction of fluorinated organosilicon compounds with acetylene or other alkynes under controlled conditions .

Industrial Production Methods: Industrial production of ethynyl(fluoro)silane often involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as purification and distillation to obtain high-purity products. The choice of raw materials, reaction conditions, and catalysts can significantly impact the yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethynyl(fluoro)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce various organosilicon compounds with different functional groups .

Scientific Research Applications

Ethynyl(fluoro)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethynyl(fluoro)silane exerts its effects involves interactions with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluoro group enhances the compound’s stability and reactivity. These interactions can lead to the formation of stable intermediates and products, which are crucial for the compound’s applications in synthesis and materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethynylfluorosilane shares functional groups with phenylsilane (C₆H₅-SiH₃), fluorosilanes (R-Si-F), and ethynylsilanes (C≡C-Si-R). Below is a comparative analysis based on reactivity, stability, and applications:

Reactivity

Compound Key Reactivity Features Example Reactions/Applications
This compound High electrophilicity at Si due to F; ethynyl group participates in [2+2] cycloadditions. Potential use in polymer crosslinking .
Phenylsilane Reductive capacity via Si-H bond; reacts with ketones, esters. Reducing agent in desulfinylation reactions .
Trifluoromethylsilanes Enhanced thermal stability; resistant to hydrolysis. Dielectric materials in electronics .
Ethynyltrimethylsilane Ethynyl group enables Sonogashira coupling; Si-Me shields reactivity. Precursor for o-benzyne synthesis .

Stability and Handling

  • This compound : Likely moisture-sensitive due to Si-F polarization; requires inert storage (e.g., under argon) .
  • Phenylsilane : Flammable (autoignition temp. ~200°C); releases H₂ gas upon decomposition .
  • Fluorosilanes: Generally stable under anhydrous conditions but hydrolyze to silanols in moisture .

Research Findings and Data

Electronic Properties

DFT studies on fluorosilanes suggest that the Si-F bond in this compound polarizes the silicon center, increasing its susceptibility to nucleophilic attack compared to phenylsilane (Si-H bond energy: ~318 kJ/mol vs. Si-F: ~552 kJ/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.